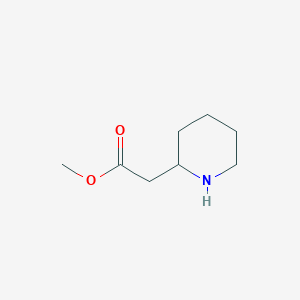

Methyl 2-(piperidin-2-yl)acetate

Overview

Description

“Methyl 2-(piperidin-2-yl)acetate” is a compound that includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperidin-2-yl)acetate” is represented by the formula C8H15NO2 . The compound has a molecular mass of 193.671 Da .Scientific Research Applications

Synthesis of Novel Piperidine Ring-Modified Analogs

Research has led to the efficient synthesis of novel piperidine ring-modified analogs of methyl 2-(piperidin-2-yl)acetate. This includes the development of alcohol and methyl ether analogs, achieved through piperidine ring alkylation, acylation, and subsequent reduction processes. These synthesized compounds have been structurally verified using mass spectrometry, NMR spectral data, and elemental analysis (Ojo, 2012).

Chemical Transformations for Piperidine Derivatives

In another study, non-activated aziridines were used as building blocks for creating novel cis-2-cyanomethyl-4-phenylpiperidines. This involved microwave-assisted ring expansion and radical-induced nitrile translocation, demonstrating an innovative method for synthesizing methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).

Application in Organic Synthesis

A study focused on using nano magnetite as a catalyst for the synthesis of certain piperidine derivatives. This involved a three-component reaction, highlighting the compound's potential in organic synthesis and pharmaceutical development (Mokhtary & Torabi, 2017).

Synthesis and Characterization of Piperidine Alkaloids

The synthesis of piperidine alkaloids from ladybird beetles was achieved, demonstrating the potential for deriving bioactive compounds from natural sources. This included the synthesis of optically pure alkaloids using a cyclisative carboamination-carbonylation tandem reaction (Kubizna et al., 2010).

Corrosion Inhibition Studies

Piperidine derivatives were also investigated for their corrosion inhibition properties on iron. This study utilized quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).

Anti-Acetylcholinesterase Activity

A compound bearing a piperidine moiety was identified as a potent anti-acetylcholinesterase inhibitor. The compound demonstrated a selective affinity for acetylcholinesterase over butyrylcholinesterase, indicating potential applications in treating diseases related to cholinergic system dysfunction (Sugimoto et al., 1995).

Antimicrobial Activity

Novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity. This study illustrates the potential of piperidine-based compounds in developing new antimicrobial agents (Vankadari et al., 2013).

Mechanism of Action

Target of Action

Methyl 2-(piperidin-2-yl)acetate is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .

Pharmacokinetics

The pharmacokinetics of similar piperidine derivatives, such as methylphenidate, have been studied . Methylphenidate, for example, has an oral bioavailability of 11–52% and a duration of action around 2–4 hours for instant-release .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects .

Safety and Hazards

“Methyl 2-(piperidin-2-yl)acetate” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands, forearms, and face thoroughly after handling .

Future Directions

Piperidine derivatives, including “Methyl 2-(piperidin-2-yl)acetate”, continue to be a pivotal cornerstone in the production of drugs . Their derivatives are being utilized in different therapeutic applications, and recent studies have highlighted the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are likely to be key areas of future research .

properties

IUPAC Name |

methyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLRJTRKAHPHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410510 | |

| Record name | Methyl piperidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23692-08-2 | |

| Record name | Methyl piperidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)